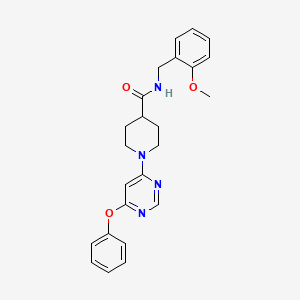
1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated as promising anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of new 1,2,4-triazole derivatives, including compounds related to "1-(4-Bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one," have been a focus of research due to their potential in various applications. These compounds are synthesized using different chemical reactions and characterized using techniques such as NMR, IR, and mass spectrometry to confirm their structures (Safonov & Nevmyvaka, 2020).
Biological Activities
1,2,4-Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and potentially antitumor activities. The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antifungal activities, particularly against various Candida strains, has been an area of active research. These studies aim to develop new drug candidates with improved antifungal profiles (Lima-Neto et al., 2012).
Catalytic Applications
Some 1,2,4-triazole derivatives have been explored for their catalytic applications, particularly in the field of organometallic chemistry. For instance, half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands have been synthesized and characterized. These complexes have been investigated for their potential in catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the versatility of 1,2,4-triazole derivatives in catalytic applications (Saleem et al., 2013).
Agricultural Chemistry
In agricultural chemistry, 1,2,4-triazole derivatives have been synthesized and evaluated for their fungicidal activities against common pathogens, comparing favorably with commercial fungicides. This highlights the potential use of these compounds in developing new fungicides for agricultural applications (Yu et al., 2009).
Safety and Hazards
The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . The specific hazards related to “1-(4-Bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one” are not mentioned in the available resources.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-12(2,16-8-14-7-15-16)11(17)9-3-5-10(13)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGAEBKFSUUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Br)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2914800.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2914801.png)
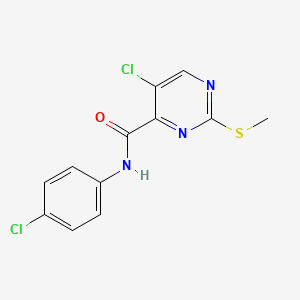
![1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide](/img/structure/B2914806.png)

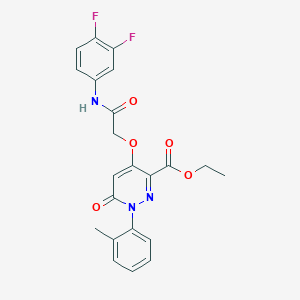
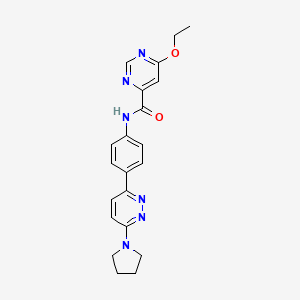
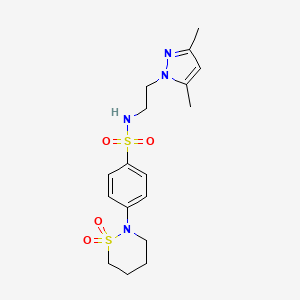
![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)
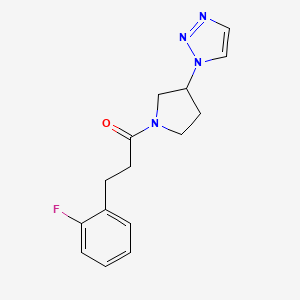
![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)

![1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2914820.png)
